methyl 3-[(3,4-dichlorophenyl)carbamoyl]propanoate
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Overview
Description
Methyl 3-[(3,4-dichlorophenyl)carbamoyl]propanoate is an organic compound with the molecular formula C11H11Cl2NO3. It is known for its applications in various scientific research fields due to its unique chemical properties. The compound is characterized by the presence of a dichlorophenyl group, which imparts specific reactivity and stability to the molecule .
Mechanism of Action
Target of Action
Methyl 4-(3,4-dichloroanilino)-4-oxobutanoate is a complex compound that interacts with various targetsCompounds with similar structures, such as 3,4-dichloroaniline, have been found to interact with certain enzymes and proteins .
Mode of Action
It is known that similar compounds, such as 3,4-dichloroaniline, inhibit certain biochemical processes . For instance, 3,4-dichloroaniline has been found to inhibit the Hill reaction in photosynthetic electron transfer .
Biochemical Pathways
For instance, 3,4-dichloroaniline, a major metabolite of phenylurea herbicides, affects the photosynthetic electron transfer pathway .
Result of Action
For instance, 3,4-dichloroaniline has been found to cause chlorosis in leaves and inhibit stem elongation in plants .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-(3,4-dichloroanilino)-4-oxobutanoate. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3,4-dichlorophenyl)carbamoyl]propanoate typically involves the reaction of 3,4-dichloroaniline with methyl 3-bromopropanoate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the amine group of 3,4-dichloroaniline attacks the carbonyl carbon of methyl 3-bromopropanoate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3,4-dichlorophenyl)carbamoyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-[(3,4-dichlorophenyl)carbamoyl]propanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(3,4-dichlorophenyl)carbamoyl]butanoate
- Methyl 3-[(3,4-dichlorophenyl)carbamoyl]pentanoate
- Methyl 3-[(3,4-dichlorophenyl)carbamoyl]hexanoate
Uniqueness
Methyl 3-[(3,4-dichlorophenyl)carbamoyl]propanoate is unique due to its specific molecular structure, which imparts distinct reactivity and stability. The presence of the dichlorophenyl group enhances its potential for various chemical and biological applications .
Properties
IUPAC Name |
methyl 4-(3,4-dichloroanilino)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-17-11(16)5-4-10(15)14-7-2-3-8(12)9(13)6-7/h2-3,6H,4-5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERIEXQXFGPQDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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